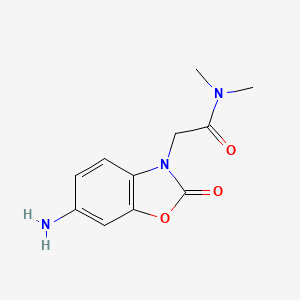

2-(6-Amino-2-oxo-benzooxazol-3-yl)-N,N-dimethyl-acetamide

Description

2-(6-Amino-2-oxo-benzooxazol-3-yl)-N,N-dimethyl-acetamide is a heterocyclic compound featuring a benzooxazolone core substituted at the 3-position with an N,N-dimethyl-acetamide group. The benzooxazolone moiety consists of a fused benzene and oxazole ring, with an amino group at the 6-position and a ketone at the 2-position. The acetamide side chain introduces polar and hydrogen-bonding capabilities, while the dimethyl substituents on the nitrogen enhance lipophilicity. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors involved in inflammation, neurodegeneration, or microbial pathogenesis .

Properties

IUPAC Name |

2-(6-amino-2-oxo-1,3-benzoxazol-3-yl)-N,N-dimethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-13(2)10(15)6-14-8-4-3-7(12)5-9(8)17-11(14)16/h3-5H,6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYAHGMIHVGXIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN1C2=C(C=C(C=C2)N)OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-2-oxo-benzooxazol-3-yl)-N,N-dimethyl-acetamide typically involves the reaction of 2-aminophenol with various reagents. One common method includes the reaction of 2-aminophenol with aldehydes, acids, or their derivatives under different reaction conditions and catalysts. For example, the reaction with aldehydes in the presence of O2, K2CO3, and DMF solvent at 80°C with stirring for 18 hours can yield good to excellent results .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Amino-2-oxo-benzooxazol-3-yl)-N,N-dimethyl-acetamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-(6-Amino-2-oxo-benzooxazol-3-yl)-N,N-dimethyl-acetamide has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Amino-2-oxo-benzooxazol-3-yl)-N,N-dimethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

* Estimated based on structural analogy to diethyl variant .

Key Structural and Functional Differences:

Core Heterocycle: The benzooxazolone core (target compound) differs from benzothiazole () and coumarin () in electronic properties.

Substituents: Dimethyl vs. Trifluoromethyl and Phenyl Groups: The benzothiazole derivatives in exhibit increased lipophilicity and metabolic stability due to trifluoromethyl and aryl groups, making them suitable for drug design .

Biological Activity: The cyanoacrylamide in demonstrates antimicrobial properties, likely due to electrophilic reactivity. In contrast, the target compound’s benzooxazolone-acetamide structure may target proteases or kinases .

Synthetic Routes: The target compound may be synthesized via condensation of 6-amino-2-oxo-benzooxazole with N,N-dimethyl-acetamide precursors, similar to methods in (reflux in dioxane with dimethylformamide-dimethylacetal) . Coumarin derivatives () are synthesized via nucleophilic substitution or cyclization, highlighting divergent synthetic strategies .

Biological Activity

2-(6-Amino-2-oxo-benzooxazol-3-yl)-N,N-dimethyl-acetamide is a compound with significant potential in various biological applications. Its molecular formula is C11H13N3O3, and it belongs to the benzoxazole family, which is known for diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Antimicrobial Properties

Research has shown that derivatives of benzoxazole, including this compound, exhibit antimicrobial activity. A study focusing on benzoxazole derivatives indicated that while the antibacterial potential was limited, some compounds showed selectivity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound 1 | Bacillus subtilis | 50 |

| Compound 2 | Candida albicans | 30 |

| Compound 3 | Escherichia coli | >100 |

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. These studies suggest a promising avenue for developing novel anticancer agents based on the benzoxazole scaffold .

Case Study: Cytotoxicity Against Cancer Cells

In a recent study, several benzoxazole derivatives were tested for their cytotoxic effects on different cancer cell lines. The results indicated that certain modifications on the benzoxazole structure significantly enhanced cytotoxicity, with some compounds exhibiting over 70% inhibition of cell viability at low concentrations .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets. These may include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation.

- Receptor Binding : It may bind to receptors involved in cellular signaling pathways, influencing cell survival and apoptosis.

- DNA Interaction : Some studies suggest that benzoxazole derivatives can intercalate with DNA, disrupting replication and transcription processes.

Structural Variants

The biological activity of this compound can be compared to its structural analogs:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(6-Amino-2-oxo-benzooxazol-3-yl)-acetamide | Lacks N,N-dimethyl groups | Lower antimicrobial activity |

| 2-(6-Amino-2-oxo-benzooxazol-3-yl)-N,N-diethyl-acetamide | Diethyl instead of dimethyl groups | Variable activity depending on substitution |

The presence of N,N-dimethyl groups appears to enhance solubility and bioavailability, potentially contributing to improved biological activity .

Q & A

Q. What are the common synthetic routes for synthesizing 2-(6-Amino-2-oxo-benzooxazol-3-yl)-N,N-dimethyl-acetamide?

The synthesis typically involves multi-step reactions starting with cyclization to form the benzooxazolone core, followed by functional group modifications. For example, cyclization of 6-amino-2-hydroxybenzoxazole derivatives under acidic or basic conditions can yield the 2-oxo-benzooxazol scaffold. Subsequent alkylation or coupling with N,N-dimethyl-acetamide precursors introduces the acetamide moiety. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like palladium for coupling reactions) critically influence yields .

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is crucial for confirming structural integrity and regiochemistry. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity. X-ray crystallography (using programs like SHELXL ) resolves absolute stereochemistry when single crystals are obtainable. Infrared (IR) spectroscopy identifies functional groups like amides and amines .

Q. What biological activities are associated with structurally similar benzooxazol derivatives?

Benzooxazolone analogs exhibit diverse pharmacological activities, including anticonvulsant, antimicrobial, and kinase inhibition. For instance, quinazolinone derivatives (structurally related heterocycles) show antitumor activity with IC₅₀ values ranging from 10.5–15.0 µM in vitro . The trifluoromethyl group in related compounds enhances metabolic stability, suggesting potential for optimizing pharmacokinetics in drug discovery .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Systematic Design of Experiments (DoE) approaches, such as varying solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling), can identify optimal conditions. For example, microwave-assisted synthesis reduces reaction times and improves regioselectivity in heterocycle formation. Purification via column chromatography or recrystallization minimizes byproducts, while real-time monitoring via thin-layer chromatography (TLC) ensures reaction progression .

Q. How can researchers resolve discrepancies in spectroscopic data during structural confirmation?

Contradictions between NMR and MS data may arise from impurities or tautomeric forms. Cross-validation using 2D NMR (e.g., COSY, NOESY) clarifies spin-spin coupling and spatial arrangements. X-ray crystallography provides definitive structural proof, with SHELXL refinement achieving R-factors < 0.05 for high-confidence models . Computational methods (e.g., DFT calculations) can predict spectroscopic profiles and reconcile experimental anomalies .

Q. What strategies are recommended for elucidating the compound's mechanism of action in biological studies?

Molecular docking studies (using software like AutoDock) predict binding affinities to targets like enzymes or receptors. In vitro assays (e.g., enzyme inhibition or cell viability tests) validate hypotheses. For example, quinazolinone derivatives target kinases via competitive inhibition, which can be confirmed via kinetic assays (e.g., measuring Kᵢ values). Metabolomic profiling identifies downstream pathways affected by the compound .

Q. How can researchers address challenges in solubility and bioavailability during preclinical development?

Salt formation (e.g., hydrochloride salts) or co-crystallization with cyclodextrins improves aqueous solubility. Prodrug strategies, such as esterification of the acetamide group, enhance membrane permeability. Pharmacokinetic studies in rodent models assess oral bioavailability, while HPLC-MS quantifies plasma concentrations over time .

Data Contradiction Analysis

Q. How should conflicting biological activity data across studies be interpreted?

Discrepancies may arise from assay variability (e.g., cell line differences) or compound stability issues. Replicate studies under standardized conditions (e.g., NIH/3T3 vs. HeLa cells) clarify reproducibility. Comparative analysis of structural analogs (e.g., substituent effects on the benzooxazol ring) identifies pharmacophores critical for activity. Meta-analyses of published IC₅₀ values and selectivity indices contextualize findings .

Methodological Best Practices

- Crystallography : Use SHELX suite for structure refinement; validate hydrogen bonding networks with PLATON .

- Synthetic Chemistry : Employ Schlenk techniques for air-sensitive reactions (e.g., palladium-catalyzed couplings) .

- Biological Assays : Include positive controls (e.g., cisplatin for antitumor studies) and validate results with orthogonal methods (e.g., Western blotting alongside viability assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.